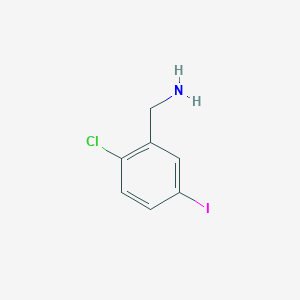
(2-chloro-5-iodophenyl)methanamine
Cat. No. B8754498
Key on ui cas rn:
793695-90-6
M. Wt: 267.49 g/mol
InChI Key: OWSHJPHIDSNERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07825126B2
Procedure details


The various benzylamine derivatives used in this study, when not commercially available, were synthesized by the methods shown in FIG. 5. 2,5-Dichlorobenzylamine 64 and 2-chloro-5-iodobenzylamine 65 were prepared from the corresponding benzyl bromides. Compound 60 was prepared from 2-chloro-5-iodotoluene by bromination with N-bromosuccinimide in CCl4. Wilson et al., J. Med. Chem 1989, 32, 1057-1062. 60 and 61 were treated with potassium phthalimide in N,N-dimethylformamide at 60° C. to obtain compounds 62 and 63 as white solids in 95% yield. Deprotection with hydrazine gave 64 and 65 in 80% yield. Treu et al., Molecules 2002, 7, 743-750.
[Compound]
Name
benzyl bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One









Name
Identifiers


|
REACTION_CXSMILES
|
C([NH2:8])C1C=CC=CC=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=1[CH3:17].Br[N:19]1[C:23](=O)[CH2:22][CH2:21][C:20]1=O.C1(=O)NC(=O)C2=CC=CC=C12.[K].C(Cl)(Cl)(Cl)[Cl:39]>CN(C)C=O>[Cl:9][C:10]1[CH:11]=[CH:17][C:20]([Cl:39])=[CH:21][C:22]=1[CH2:23][NH2:19].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=1[CH2:17][NH2:8] |f:3.4,^1:36|
|
Inputs


Step One
[Compound]
|
Name
|
benzyl bromides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)I)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were synthesized by the methods
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(CN)C=C(C=C1)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(CN)C=C(C=C1)I
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07825126B2
Procedure details


The various benzylamine derivatives used in this study, when not commercially available, were synthesized by the methods shown in FIG. 5. 2,5-Dichlorobenzylamine 64 and 2-chloro-5-iodobenzylamine 65 were prepared from the corresponding benzyl bromides. Compound 60 was prepared from 2-chloro-5-iodotoluene by bromination with N-bromosuccinimide in CCl4. Wilson et al., J. Med. Chem 1989, 32, 1057-1062. 60 and 61 were treated with potassium phthalimide in N,N-dimethylformamide at 60° C. to obtain compounds 62 and 63 as white solids in 95% yield. Deprotection with hydrazine gave 64 and 65 in 80% yield. Treu et al., Molecules 2002, 7, 743-750.
[Compound]
Name
benzyl bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One









Name
Identifiers


|
REACTION_CXSMILES
|
C([NH2:8])C1C=CC=CC=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=1[CH3:17].Br[N:19]1[C:23](=O)[CH2:22][CH2:21][C:20]1=O.C1(=O)NC(=O)C2=CC=CC=C12.[K].C(Cl)(Cl)(Cl)[Cl:39]>CN(C)C=O>[Cl:9][C:10]1[CH:11]=[CH:17][C:20]([Cl:39])=[CH:21][C:22]=1[CH2:23][NH2:19].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=1[CH2:17][NH2:8] |f:3.4,^1:36|
|
Inputs


Step One
[Compound]
|
Name
|
benzyl bromides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)I)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were synthesized by the methods
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(CN)C=C(C=C1)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(CN)C=C(C=C1)I
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
